3-{2-[3-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate
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Overview
Description
3-{2-[3-(2-PYRIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of pyridyl, trifluoromethyl, pyrazolyl, thiazolyl, and phenyl acetate groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2-PYRIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Pyrazole Ring: This step involves the reaction of 2-pyridinecarboxaldehyde with hydrazine and trifluoroacetic acid to form the pyrazole ring.
Thiazole Formation: The pyrazole intermediate is then reacted with thiourea and an appropriate halogenating agent to form the thiazole ring.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(2-PYRIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[3-(2-PYRIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{2-[3-(2-PYRIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[3-(2-PYRIDYL)-5-(METHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL ACETATE
- 3-{2-[3-(2-PYRIDYL)-5-(CHLORO)-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL ACETATE
Uniqueness
The presence of the trifluoromethyl group in 3-{2-[3-(2-PYRIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL ACETATE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H13F3N4O2S |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
[3-[2-[3-pyridin-2-yl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C20H13F3N4O2S/c1-12(28)29-14-6-4-5-13(9-14)17-11-30-19(25-17)27-18(20(21,22)23)10-16(26-27)15-7-2-3-8-24-15/h2-11H,1H3 |
InChI Key |
UFYMYLXVIQQQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=CC=N4)C(F)(F)F |
Origin of Product |
United States |
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